molecular formula C16H23N5OS B5008437 4-(4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione

4-(4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione

Cat. No.: B5008437
M. Wt: 333.5 g/mol
InChI Key: BIJAFDCXRNWCLP-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione is a chemical compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c1-19-9-11-20(12-10-19)8-7-15-17-18-16(23)21(15)13-3-5-14(22-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJAFDCXRNWCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=NNC(=S)N2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions:

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the piperazine moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated precursors and strong bases or acids are typically employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by targeting essential enzymes involved in cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol
  • 4-(4-methylpiperazin-1-yl)phenyl-1H-1,2,4-triazole-3-thiol
  • 4-(4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-sulfone

Uniqueness

Compared to similar compounds, 4-(4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione exhibits unique properties due to the presence of both the methoxyphenyl and methylpiperazinyl groups. These groups contribute to its enhanced biological activity and potential for diverse applications in various fields.

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